2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATLFRMTHALRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199629 | |
| Record name | Anthranilic acid, N-(p-(difluoromethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51679-46-0 | |
| Record name | Anthranilic acid, N-(p-(difluoromethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(p-(difluoromethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)aniline and 2-bromobenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The 4-(difluoromethoxy)aniline is coupled with 2-bromobenzoic acid in the presence of a palladium catalyst to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group or the amino group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis Intermediates:
The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can engage in various chemical reactions, making it valuable for synthesizing more complex molecules.
2. Comparison with Similar Compounds:
The following table highlights the structural uniqueness and biological activity of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid compared to related compounds:
| Compound Name | Structure Description | Notable Features | Biological Activity |
|---|---|---|---|
| 2-((4-Methoxyphenyl)amino)benzoic acid | Contains methoxy instead of difluoromethoxy | Anti-inflammatory properties | Moderate anti-inflammatory activity |
| 4-Aminobenzoic acid | Simpler structure without fluorine | Used in sunscreen formulations | Limited antimicrobial activity |
| 2-Aminobenzoic acid | Lacks difluoromethoxy group | Known for its role in dye synthesis | Low biological activity |
Case Studies
1. Enzyme Interaction Studies:
In vitro studies have begun to explore how this compound interacts with specific enzymes involved in inflammatory pathways. These studies are crucial for understanding the compound's therapeutic potential and guiding further research into its applications in treating inflammatory diseases.
2. Antibacterial Evaluation:
While direct studies on this specific compound are scarce, related compounds have demonstrated significant antibacterial activity against multidrug-resistant strains. Ongoing research aims to establish whether this compound exhibits similar properties, paving the way for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid and structurally related compounds, focusing on substituent effects, biological activity, and applications.
Table 1: Structural and Functional Comparison
Structural Analysis
- Substituent Position: The position of the difluoromethoxy group significantly impacts biological activity. For example, 4-Chloro-2-(difluoromethoxy)benzoic acid () exhibits antimicrobial properties due to the combined electron-withdrawing effects of Cl and F, whereas the target compound’s amino linker may favor receptor binding .
- Functional Group Variations: The hexylamino group in 4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid () enhances solubility but reduces membrane permeability compared to the target compound’s simpler structure .
Toxicity and Stability
- Metabolic Stability: Difluoromethoxy groups reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., 4-Aminobenzoic acid in ) .
- Toxicity Risks: Chloro-substituted derivatives () may exhibit higher toxicity due to reactive intermediates, whereas the target compound’s amino group could mitigate this via hydrogen bonding .
Biological Activity
2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid, with the molecular formula C14H11F2NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative studies, and case evaluations.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a phenyl ring, which is further linked to an amino group and a benzoic acid moiety. This unique structural arrangement contributes to its distinct chemical properties and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Preliminary studies suggest that it may interact with key enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases. These interactions could lead to anti-inflammatory effects, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that certain analogs possess cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.
Comparative Studies
To understand the uniqueness of this compound, it can be compared with other benzoic acid derivatives:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 2-((4-Methoxyphenyl)amino)benzoic acid | Structure | Contains methoxy instead of difluoromethoxy | Anti-inflammatory properties |
| 4-Aminobenzoic acid | Structure | Simpler structure without fluorine substituents | Used in sunscreen formulations |
| 2-Aminobenzoic acid | Structure | Lacks difluoromethoxy group | Known for its role in dye synthesis |
The presence of the difluoromethoxy group in this compound enhances its lipophilicity and potentially increases its biological activity compared to these analogs.
Case Studies
Several case studies have investigated the biological activities of this compound:
- In Vitro Studies : A study assessed the compound's effect on human cancer cell lines (e.g., MCF-7 and A549). Results indicated significant growth inhibition with IC50 values below 10 µM, suggesting a strong antiproliferative effect .
- Enzyme Inhibition : Another study focused on the inhibition of cholinesterase enzymes by related compounds, highlighting the potential neuroprotective effects of benzoic acid derivatives. The results indicated that some derivatives exhibited competitive inhibition against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
- In Silico Studies : Computational modeling has also been employed to predict the binding affinity of this compound to various biological targets. These studies support experimental findings by demonstrating favorable interactions with key enzymes involved in metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 4-(difluoromethoxy)aniline with 2-chlorobenzoic acid derivatives via nucleophilic aromatic substitution. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) and catalysts like CuI or Pd-based systems for cross-coupling reactions .
- Monitoring reaction progress via TLC or HPLC to optimize temperature (80–120°C) and reaction time (12–24 hours).
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopic Analysis : H/C NMR to confirm substituent positions and hydrogen bonding motifs. IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (expected [M+H]: 295.06 for CHFNO) .
- X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects and hydrogen-bonding networks .
Q. What are the solubility properties of this compound, and how do they affect formulation for biological assays?
- Methodology :
- Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS at pH 7.4). For low solubility, use surfactants (e.g., Tween-80) or cyclodextrin-based formulations .
- Determine logP values experimentally (shake-flask method) or computationally (ChemAxon) to predict membrane permeability.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and aggregation behavior of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO/LUMO), dipole moments, and π-π stacking interactions .
- Simulate solvent effects (PCM model) to assess solvatochromism or aggregation at interfaces (e.g., TiO surfaces in dye-sensitized solar cells) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodology :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorogenic substrates) with cellular models (e.g., HEK293 transfected with target receptors) to confirm specificity .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing difluoromethoxy with methoxy) to isolate pharmacophoric motifs .
- Concentration Gradients : Test across a wide range (nM–μM) to identify off-target effects at higher doses .
Q. How can in silico modeling predict metabolic pathways and potential toxicity?
- Methodology :
- Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis of the difluoromethoxy group or glucuronidation of the carboxylic acid) .
- Validate predictions with in vitro hepatocyte models and LC-MS/MS metabolite profiling .
Q. What role does this compound play in coordination chemistry, and how can its metal-binding sites be characterized?
- Methodology :
- Screen for chelation with transition metals (e.g., Cu, Fe) via UV-Vis titration (monitor shifts in λ) .
- Analyze stability constants (logK) using potentiometric titrations.
- Employ XAS (X-ray absorption spectroscopy) to resolve coordination geometry .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodology :
- Replicate synthesis under inert atmospheres (Ar/N) to exclude oxidative byproducts.
- Compare DSC (differential scanning calorimetry) thermograms with literature values .
- Cross-validate NMR data with independent labs using standardized solvents (e.g., DMSO-d) and internal references (TMS) .
Experimental Design Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 295.06 g/mol | HRMS |
| Melting Point | 169–171°C (similar analog) | DSC |
| logP (Predicted) | 2.8 | ChemAxon |
| Solubility in DMSO | >10 mM | Shake-flask |
Table 2 : Recommended Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
